![molecular formula C19H15N3 B14228149 1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- CAS No. 824394-99-2](/img/structure/B14228149.png)
1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- is a heterocyclic aromatic organic compound. This compound is part of the benzimidazole family, which is known for its extensive range of therapeutic applications. The structure of this compound includes a benzimidazole core with a methyl group at the 5-position and a 2-(2-pyridinyl)phenyl substituent at the 2-position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- typically involves the condensation of ortho-phenylenediamine with aldehydes, followed by oxidation. One common method includes reacting ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This process yields high efficiency and purity, making it suitable for both laboratory and industrial production.
Analyse Chemischer Reaktionen
1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the benzimidazole core or the substituents, leading to different products.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and pyridinyl positions, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the growth of cancer cells by interfering with their replication and transcription processes. Additionally, the compound’s structure allows it to interact with various enzymes, inhibiting their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- can be compared with other benzimidazole derivatives, such as:
5-Methyl-1H-benzimidazol-2-amine: This compound has a similar core structure but lacks the pyridinyl substituent, resulting in different chemical and biological properties.
2-Phenylbenzimidazole: This compound has a phenyl group instead of the pyridinyl group, leading to variations in its reactivity and applications.
5-Methoxy-2-benzimidazolethiol:
The uniqueness of 1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- lies in its specific substituents, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
824394-99-2 |
|---|---|
Molekularformel |
C19H15N3 |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
6-methyl-2-(2-pyridin-2-ylphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C19H15N3/c1-13-9-10-17-18(12-13)22-19(21-17)15-7-3-2-6-14(15)16-8-4-5-11-20-16/h2-12H,1H3,(H,21,22) |
InChI-Schlüssel |
VIBLMFDSXXNFCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


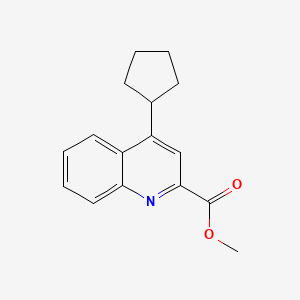
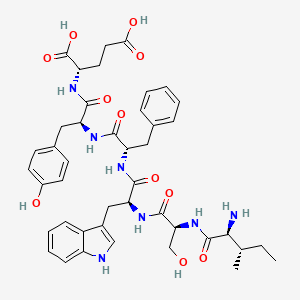

![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)
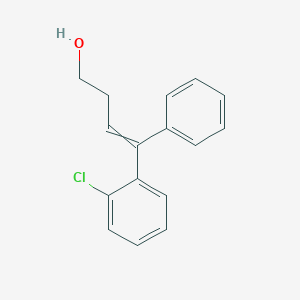
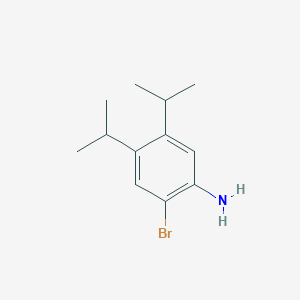
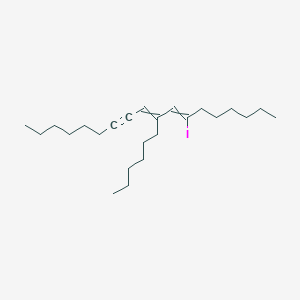
![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
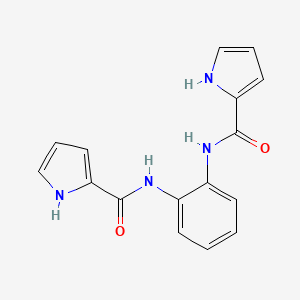
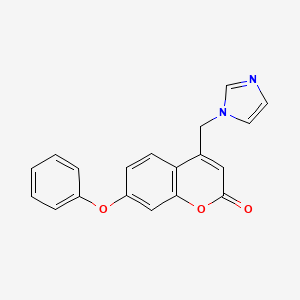
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)
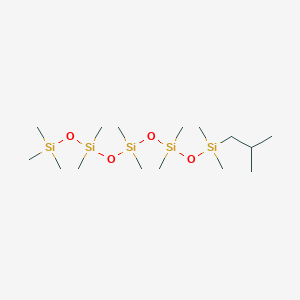
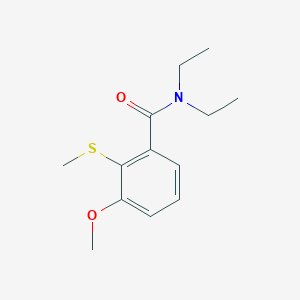
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)
